molecular formula C14H13FN2O4 B2586132 N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396684-20-0

N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2586132
CAS RN: 1396684-20-0
M. Wt: 292.266
InChI Key: PAOXIOWAHAWVHH-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, commonly known as FO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FO-1 belongs to the class of oxalamide derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Scientific Research Applications

Synthesis and Catalytic Activity

N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide and related compounds have been studied for their synthesis methods and potential catalytic activities in various chemical reactions. For instance, N,N'-Bisoxalamides, including compounds with furan-2-ylmethyl groups, have shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables coupling a broad range of (hetero)aryl bromides with various amines at low catalyst loadings and temperatures, highlighting the utility of bisoxalamides in facilitating pharmaceutically relevant synthetic processes (Bhunia, Kumar, & Ma, 2017).

Synthetic Approaches and Derivatives

The compound's structural motif, particularly the oxalamide linkage combined with fluorophenyl and furan-3-yl groups, is central to various synthetic strategies. These strategies aim to create novel compounds with potential biological or catalytic activities. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for synthesizing di- and mono-oxalamides, demonstrating a versatile approach to generating oxalamide derivatives with potential application in medicinal chemistry and material science (Mamedov et al., 2016).

Photophysical Properties

The study of chalcone derivatives, including those with furan-2-yl groups, sheds light on the effect of solvent polarity on photophysical properties. This research provides insight into the design of new organic compounds for optoelectronic applications. Understanding how solvent polarity influences absorption and fluorescence characteristics can guide the development of novel materials for sensing, imaging, and light-emitting devices (Kumari et al., 2017).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXIOWAHAWVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

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